N,N'-Diethyl-N,N'-diphenylethylenediamine
Description
Properties
CAS No. |
7030-59-3 |
|---|---|
Molecular Formula |
C18H24N2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
N,N'-diethyl-N,N'-diphenylethane-1,2-diamine |
InChI |
InChI=1S/C18H24N2/c1-3-19(17-11-7-5-8-12-17)15-16-20(4-2)18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3 |
InChI Key |
GTIKMPFJLWCUCO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCN(CC)C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies
Synthetic Routes to N,N'-Diethyl-N,N'-diphenylethylenediamine
The synthesis of asymmetrically substituted diamines like this compound relies on sequential N-alkylation and N-arylation reactions. These pathways provide a framework for constructing the target molecule from simpler, more readily available precursors.
Established Synthetic Pathways for Analogous N,N'-Disubstituted Ethylenediamines (e.g., N-alkylation and N-arylation approaches)
The construction of N,N'-disubstituted ethylenediamines is typically achieved through the stepwise introduction of substituents onto the nitrogen atoms of an ethylenediamine (B42938) core.
N-Alkylation: A common strategy for introducing alkyl groups onto an amine is N-alkylation. For analogous compounds, this can be achieved by reacting a diamine with an alkyl halide. A more contemporary and atom-economical approach involves the reaction of amines with alcohols, which generates water as the only byproduct. nih.gov For instance, the N-alkylation of ethylenediamine with various alcohols has been successfully demonstrated using heterogeneous catalysts like CuO-NiO/γ-Al2O3 in a fixed-bed reactor. researchgate.net In a plausible synthesis of the title compound, N,N'-diphenylethylenediamine could be subjected to N-alkylation using an ethylating agent. Alternatively, a related compound, N,N-diethylethylenediamine, is prepared by reacting diethylamine (B46881) with 2-chloroethylamine (B1212225) hydrochloride in an autoclave, using a sodium methoxide (B1231860) solution as an acid-binding agent. google.comgoogle.com This highlights a robust industrial method for N-alkylation.
N-Arylation: The introduction of aryl groups, such as the phenyl substituents in this compound, often utilizes transition-metal-catalyzed cross-coupling reactions. Modern protocols have emerged for the direct ortho-arylation of N-aryl amides, which can be a powerful tool for constructing biaryl motifs. d-nb.info While not a direct route to the title compound, these methods showcase advanced techniques for forming N-aryl bonds, which are a key structural feature.
A logical synthetic sequence for this compound could therefore involve a two-step process: first, the diarylation of ethylenediamine to form N,N'-diphenylethylenediamine, followed by a subsequent diethylation.
Derivatization for Enhanced Functionality
The ethylenediamine scaffold is a versatile platform for designing ligands with specific electronic and steric properties. Functionalization of the nitrogen atoms is a key strategy for creating precursors for catalysts and advanced materials.
N-Functionalization for Specific Ligand Design
N-Heterocyclic Carbenes (NHCs) are a crucial class of ligands in organometallic chemistry and organocatalysis. youtube.com Diamines that are structurally analogous to this compound are vital precursors for saturated NHCs (often called imidazolinium salts). nih.gov
A general and efficient pathway to these NHC precursors involves a multi-step synthesis, as detailed in the table below. nih.gov
Table 1: General Synthesis of Imidazolinium Salt (NHC Precursor) from a Primary Amine
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Diimine Formation | Glyoxal, 2 equivalents of a primary amine (e.g., mesitylamine) | Diimine |
| 2 | Reduction | Sodium borohydride (B1222165) in THF, followed by acidic work-up | N,N'-Disubstituted ethylenediamine |
| 3 | Cyclization | Triethyl orthoformate, catalytic formic acid | Imidazolinium salt (NHC precursor) |
Source: nih.gov
This sequence demonstrates the conversion of simple starting materials into the core diamine structure, which is then cyclized to form the heterocyclic NHC precursor. nih.gov These precursors can then be deprotonated with a strong base to generate the free, highly reactive NHC in situ for catalytic applications. nih.gov Alternatively, stable NHC adducts can be formed by the direct reaction of a free carbene with compounds like carbodiimides. rsc.org
N-Tosylation, the reaction of an amine with p-toluenesulfonyl chloride (TsCl), is a common method for protecting amines or for creating versatile ligand precursors. The resulting tosylamide can participate in various coupling reactions. A prominent example in asymmetric catalysis is the synthesis of (1R,2R)-N-(p-tosyl)-1,2-diphenylethylenediamine (TsDPEN), a chiral ligand precursor. The synthesis involves reacting (R,R)-1,2-diphenylethylenediamine (DPEN) with TsCl in the presence of a base.
This strategy is broadly applicable for creating precursors for a variety of catalytic systems. orgsyn.orgrsc.org The tosyl group can activate the molecule for further transformations or modulate its electronic properties within a metal complex.
Synthesis of Chiral Analogues and Stereoisomers for Enantioselective Applications
The synthesis of chiral diamines is of paramount importance for their use in asymmetric catalysis, where they can serve as chiral ligands or as precursors to chiral NHCs. nih.govyoutube.com
A powerful method for synthesizing chiral N,N'-disubstituted ethylenediamines is through reductive amination. This involves the reaction of a chiral primary amine with a ketone to form a Schiff base, which is then reduced in situ with an agent like sodium borohydride. This process can generate diastereomeric diamines that can often be separated by chromatography. nih.gov
Table 2: Example Pathway to Chiral Diamines
| Step | Reaction | Starting Materials | Product |
|---|---|---|---|
| 1 | Schiff Base Formation | Optically active primary amine (e.g., (S)-1-phenylethanamine), Aryl benzyl (B1604629) ketone | Chiral Schiff Base (intermediate) |
| 2 | Reduction | Sodium borohydride in methanol | Diastereomeric chiral diamines |
| 3 | Separation | Flash chromatography or chiral preparative HPLC | Separated diastereomers |
Source: nih.gov
Once the optically pure chiral diamine is isolated, it can be converted into a chiral NHC precursor through cyclization with triethyl orthoformate, similar to the method described for achiral analogues. nih.gov The availability of these enantiomerically pure ligands and catalysts is crucial for the synthesis of single-enantiomer pharmaceutical compounds and other fine chemicals. researchgate.net
Table of Mentioned Compounds
| Compound Name | Abbreviation/Synonym | Formula |
|---|---|---|
| This compound | C18H24N2 | |
| Ethylenediamine | en | C2H4(NH2)2 |
| N,N-Diethylethylenediamine | C6H16N2 | |
| N,N'-Diphenylethylenediamine | C14H16N2 | |
| 2-Chloroethylamine hydrochloride | C2H7Cl2N | |
| Diethylamine | C4H11N | |
| Glyoxal | C2H2O2 | |
| Sodium borohydride | NaBH4 | |
| Triethyl orthoformate | HC(OC2H5)3 | |
| (1R,2R)-N-(p-Tosyl)-1,2-diphenylethylenediamine | TsDPEN | C21H22N2O2S |
| p-Toluenesulfonyl chloride | TsCl | C7H7ClO2S |
Coordination Chemistry of N,n Diethyl N,n Diphenylethylenediamine As a Ligand
Ligand Design Principles and Chelation Properties
The design of N,N'-Diethyl-N,N'-diphenylethylenediamine as a ligand is predicated on the foundational principles of chelation, where a single ligand molecule binds to a central metal ion at two or more points.
This compound functions as a classic bidentate ligand, coordinating to a metal center through the lone pair of electrons on each of its two nitrogen atoms. This mode of binding results in the formation of a stable five-membered chelate ring, comprising the metal ion, the two nitrogen atoms, and the two carbon atoms of the ethylenediamine (B42938) backbone. The formation of such a ring is entropically favored, a phenomenon known as the chelate effect, which leads to metal complexes with significantly higher thermodynamic stability compared to analogous complexes with monodentate amine ligands. libretexts.org When a bidentate ligand like ethylenediamine, or its derivatives, binds to a metal ion such as Ni(II), it forms this stable five-membered ring structure. libretexts.org
The fundamental structure of the chelate ring is illustrated below:
Figure 1: General coordination mode of this compound with a metal center (M), forming a five-membered chelate ring.
The ethyl and phenyl substituents on the nitrogen atoms exert a profound influence on the coordination properties of the ligand. These groups introduce significant steric bulk around the nitrogen donor atoms, which can affect the coordination geometry, the stability of the resulting complex, and the accessibility of the metal center.
Steric Effects: The bulky phenyl groups, in particular, can dictate the stereochemistry of the metal complex. They create a crowded environment that can influence the bond angles and distances within the coordination sphere. In related chiral Schiff base complexes, the orientation of phenyl groups on the diamine bridge (either axial or equatorial) has a significant impact on the conformation of the chelate ring. nih.gov The steric hindrance can also limit the number of ligands that can coordinate to a metal center and may favor specific geometries (e.g., square planar over octahedral) to minimize steric repulsion. Studies on other N-substituted ligands have shown that bulky substituents can lead to distortions from ideal coordination geometries. nih.gov
The combination of these steric and electronic factors makes this compound a tunable ligand for various applications in coordination chemistry and catalysis. The substituents' influence on adsorption geometry has been noted as a key factor in the efficacy of related chiral modifiers in heterogeneous catalysis. nih.gov
Complexation with Transition Metals
The versatile coordination properties of this compound allow it to form stable complexes with a wide range of transition metals.
This compound readily forms chelates with Nickel(II) ions. sigmaaldrich.com Ni(II), with its d⁸ electron configuration, commonly forms four-coordinate square planar or six-coordinate octahedral complexes. The steric bulk of the N-substituents on the this compound ligand plays a crucial role in determining the final geometry of the Ni(II) complex.
In a typical synthesis, the ligand reacts with a Ni(II) salt (e.g., NiCl₂) in a suitable solvent to yield the complex. The presence of two bulky this compound ligands would likely lead to a distorted octahedral geometry, whereas a 1:1 complex with other ancillary ligands could favor a square planar geometry. The study of such Ni(II) chelates is important for understanding fundamental aspects of coordination chemistry and for applications in areas like catalysis. nih.gov Bidentate N-ligands are crucial in many nickel-catalyzed cross-coupling reactions, where their electronic effects and coordination geometry influence the stability and reactivity of key intermediates. nih.gov
| Complex Type | Probable Geometry | Key Research Focus |
| [Ni(this compound)₂]²⁺ | Distorted Octahedral | Stereochemistry, Stability |
| [Ni(this compound)X₂] | Square Planar / Tetrahedral | Catalytic Activity, Reactivity |
Table 1: Potential Nickel(II) complexes with this compound and their areas of study.
Ruthenium(II) complexes featuring diamine ligands are of significant interest, particularly for their application as catalysts in asymmetric synthesis. While research on the specific this compound ligand is limited, extensive studies on the closely related (1R,2R)-(+)-1,2-diphenylethylenediamine (DPEN) provide valuable insights. soton.ac.uk These Ru(II)-diamine complexes are highly effective precatalysts for asymmetric transfer hydrogenation of ketones and imines. soton.ac.uk
In a typical complex, such as [RuCl(p-cymene)(diamine)]⁺, the diamine acts as a bidentate ligand, coordinating to the Ru(II) center alongside an arene and a halide. soton.ac.uk The chirality and steric profile of the diamine ligand are critical for inducing enantioselectivity in the catalytic transformation. The phenyl groups on the diamine backbone are believed to play a key role in orienting the substrate within the coordination sphere, leading to the preferential formation of one enantiomer of the product. These air- and moisture-stable Ru(II) complexes serve as versatile precatalysts for the asymmetric hydrogenation of various substrates. nih.gov
| Catalyst Precursor | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) |
| [RuCl(p-cymene)((R,R)-DPEN)]Cl | Acetophenone | 1-Phenylethanol | ~30-50 | ~25-60 |
| Ru(II)-NHC-((R,R)-DPEN) | Isocoumarines | Hydrogenated Isocoumarines | High | High |
| Ru(II)-NHC-((R,R)-DPEN) | Ketones | Chiral Alcohols | High | High |
Table 2: Representative catalytic activity of Ru(II) complexes with the related 1,2-diphenylethylenediamine (DPEN) ligand, demonstrating their role in asymmetric hydrogenation. Data is illustrative of typical performance. soton.ac.uknih.gov
Iridium(III) and Rhodium(III) also form stable octahedral complexes with diamine ligands. These d⁶ metal ions create kinetically inert complexes, which have found applications in catalysis and medicinal chemistry. nih.govresearchgate.net
Iridium(III) Complexes: Iridium(III) complexes with N,N-chelating ligands are explored for their photophysical properties and potential as anticancer agents. nih.govnih.gov A typical complex might have the formula [Ir(C^N)₂(N^N)]⁺, where C^N is a cyclometalating ligand (like 2-phenylpyridine) and N^N is a bidentate diamine. mdpi.com The diamine ligand helps to stabilize the octahedral geometry and its substituents can be used to tune the solubility and biological activity of the complex.
Rhodium(III) Complexes: Rhodium(III) forms a variety of amine complexes, such as [Rh(diamine)₂Cl₂]⁺. researchgate.net These complexes are often used as starting materials for further synthetic transformations or studied for their catalytic properties, particularly in hydrogenation reactions. The steric and electronic properties of the this compound ligand would influence the reactivity and stability of such Rh(III) complexes.
Cobalt(III) Complexes and their Diastereomeric Control
The coordination of chiral diamines like this compound to a cobalt(III) center to form an octahedral complex, such as [Co(diamine)₃]³⁺, results in the formation of diastereomers. The chirality of the ligand dictates the helical chirality, or configuration, at the metal center, which is designated as either lambda (Λ) or delta (Δ). acs.org For a ligand with a specific absolute configuration, such as (S,S)-1,2-diphenylethylenediamine, the formation of one diastereomer (e.g., Λ) is often favored over the other (Δ). acs.orgnih.gov This diastereomeric control is crucial as the different configurations can lead to vastly different properties and reactivity, particularly in asymmetric catalysis. acs.orgbohrium.comfigshare.com
The selection of the counter-ion and solvent system can also influence the ratio of diastereomers formed. acs.orgnih.gov Researchers have found that lipophilic anions are necessary to solubilize these tricationic complexes in organic solvents, a critical factor for their application in non-aqueous catalytic reactions. acs.orgnih.gov The resulting diastereomers can often be separated or one can be synthesized preferentially, providing access to stereochemically pure cobalt(III) complexes. figshare.com These complexes are valuable as chiral hydrogen-bond donor catalysts, where the NH moieties of the ligand (in related primary or secondary diamines) interact with substrates in the second coordination sphere. acs.orgnih.gov
Palladium(II) and Platinum(II) Complexes
Palladium(II) and platinum(II), with their d⁸ electron configuration, typically form four-coordinate, square planar complexes with bidentate diamine ligands like this compound. acs.orgresearchgate.netdocumentsdelivered.com The synthesis of these complexes often involves the reaction of the diamine ligand with a suitable metal precursor, such as K₂[PtCl₄] or [PdCl₂(cod)]. acs.orgresearchgate.net
The resulting complexes, [M(this compound)Cl₂] (where M = Pd or Pt), feature the diamine chelating to the metal center, forming a stable five-membered ring. researchgate.net The bulky phenyl and ethyl substituents on the nitrogen atoms create a specific and sterically hindered environment around the metal. This steric bulk can influence the complex's stability and its subsequent reactivity in catalytic processes or its interactions with biological molecules. scholaris.cauu.nl A variety of similar platinum and palladium complexes with N,N'-dialkyl or N,N'-diaryl ethylenediamine ligands have been synthesized and studied for their potential applications, including as anticancer agents or as catalysts in cross-coupling reactions. uu.nlresearchgate.netnih.govacs.org
Spectroscopic and Structural Characterization of Metal Complexes
A suite of advanced analytical methods is employed to confirm the identity, structure, and stereochemistry of metal complexes formed with this compound.
Advanced Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing these complexes in solution.
¹H NMR: In the ¹H NMR spectrum of the free this compound ligand, one would expect to see signals corresponding to the ethyl groups (a triplet for the CH₃ and a quartet for the CH₂) and the ethylene (B1197577) bridge protons, in addition to the aromatic protons of the phenyl groups. spectrabase.com Upon coordination to a metal like cobalt, palladium, or platinum, these signals often shift, typically downfield, due to the influence of the metal center. nih.govsjp.ac.lk The symmetry of the resulting complex is reflected in the NMR spectrum; for instance, in a C₂-symmetric complex, the two ethyl groups and two phenyl groups would be chemically equivalent. nih.gov
¹³C NMR: Similar to ¹H NMR, the ¹³C NMR signals for the ligand's carbon atoms will shift upon complexation, providing further evidence of coordination. acs.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic vibrational frequencies. While the this compound ligand lacks N-H bonds, coordination can be confirmed by observing the appearance of new, typically weak, absorption bands in the far-IR region (below 600 cm⁻¹) corresponding to the metal-nitrogen (M-N) stretching vibrations. rsc.orgnih.gov Changes in the C-N and C-H stretching and bending vibrations in the mid-IR region can also provide evidence of complex formation. sjp.ac.lk
Table 1: Representative Spectroscopic Data for Diamine Complexes
| Technique | Observed Feature | Typical Chemical Shift/Wavenumber Range | Significance |
|---|---|---|---|
| ¹H NMR | Ethyl Group Protons (CH₂, CH₃) | Shifted downfield upon coordination | Confirms ligand is bound to the metal center. |
| ¹³C NMR | Aliphatic and Aromatic Carbons | Downfield shifts of carbons adjacent to N atoms | Provides structural information and confirms coordination. |
| IR Spectroscopy | Metal-Nitrogen (M-N) Stretch | ~400-600 cm⁻¹ | Direct evidence of the metal-ligand bond. |
X-ray Crystallographic Analysis of Metal-Ligand Architectures
Cobalt(III) Complexes: For octahedral Co(III) complexes, X-ray analysis confirms the coordination number of six and allows for the unambiguous assignment of the Λ or Δ configuration at the metal center. researchgate.net It also reveals the puckered conformation (δ or λ) of the five-membered chelate ring formed by the ethylenediamine backbone.
Palladium(II) and Platinum(II) Complexes: For Pd(II) and Pt(II) complexes, crystallography typically confirms the expected square planar geometry. acs.org Key structural parameters include the N-M-N "bite" angle of the chelating ligand and the M-N and M-Cl bond lengths. The phenyl groups on the nitrogen atoms can adopt various orientations to minimize steric hindrance, which is also detailed by the crystal structure. acs.orguu.nl
Table 2: Typical Crystallographic Data for Metal-Diamine Complexes
| Metal Center | Typical Geometry | M-N Bond Length (Å) | N-M-N Bite Angle (°) |
|---|---|---|---|
| Co(III) | Octahedral | ~1.95 - 2.00 | ~85 - 90 |
| Pd(II) | Square Planar | ~2.00 - 2.10 | ~83 - 87 |
| Pt(II) | Square Planar | ~2.00 - 2.10 | ~83 - 87 |
Analysis of Stereochemical Induction in Metal-Diamine Complexes
The chirality of this compound is fundamental to inducing stereochemistry at the coordinated metal center. When a chiral diamine, such as the (R,R) or (S,S) enantiomer, chelates to a metal, the ethylenediamine backbone adopts a puckered conformation, described as either δ (delta) or λ (lambda). The steric interactions between the bulky substituents on the nitrogen atoms and the other ligands on the metal center force a preferred arrangement.
For octahedral complexes, there is a distinct relationship between the ligand's absolute configuration, its chelate ring conformation, and the resulting chirality (Λ or Δ) of the complex. uq.edu.au For example, an (S,S)-diamine typically enforces a λ conformation in the chelate ring, which in turn preferentially leads to the formation of the Λ-diastereomer of the [Co((S,S)-diamine)₃]³⁺ complex. acs.org This stereochemical induction is a cornerstone of asymmetric synthesis, where the chiral environment created by the ligand-metal complex is used to control the stereochemical outcome of a chemical reaction. uq.edu.aunih.gov The analysis of this induction is confirmed by X-ray crystallography and can also be studied in solution using techniques like Circular Dichroism (CD) spectroscopy.
Catalytic Applications of N,n Diethyl N,n Diphenylethylenediamine Based Systems
Asymmetric Catalysis
Asymmetric catalysis using N,N'-diphenylethylenediamine derivatives focuses on creating chiral molecules from prochiral precursors with high enantioselectivity. These diamines can function as chiral ligands for transition metals or as the core structure for purely organic catalysts, influencing the stereochemical outcome of reactions.
One of the most significant applications of this class of diamines is in asymmetric hydrogenation and transfer hydrogenation. In these reactions, a hydrogen source is used to reduce unsaturated bonds, such as those in ketones and imines, to form chiral alcohols and amines, respectively.
Complexes of ruthenium and rhodium containing N-sulfonated 1,2-diphenylethylenediamine (DPEN) derivatives are highly effective catalysts for the asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines. nih.govresearchgate.net These reactions typically use formic acid or isopropanol as a safe and convenient hydrogen source. acs.orgacs.org The catalyst facilitates the transfer of hydrogen to the substrate with high stereocontrol, leading to products with excellent enantiomeric excess (ee). researchgate.netnih.gov
For instance, ruthenium(II) complexes with N-arenesulfonyl-1,2-diphenylethylenediamine ligands have been used to reduce a variety of α-keto esters and α,α,α-trifluoromethyl ketones to their corresponding chiral alcohols in high yields and enantioselectivities. researchgate.net Similarly, chiral rhodium complexes generated from [Cp*RhCl2]2 and (1S,2S)-N-p-toluenesulfonyl-1,2-diphenylethylenediamine ((S,S)-TsDPEN) are superior catalysts for the rapid and high-yielding ATH of certain heterocyclic imines. acs.org The reaction proceeds efficiently, often in environmentally benign aqueous media, to afford chiral products. researchgate.netnih.gov
| Substrate | Catalyst System | Hydrogen Source | Product | Yield (%) | ee (%) |
| Acetophenone | Ru(II)-(S,S)-TsDPEN | i-PrOH/KOH | (S)-1-Phenylethanol | 95 | 97 acs.org |
| Aromatic Ketones | Rh(III)Cp-Ligand 1 | aq. Sodium Formate | Chiral Alcohols | >99 | 79-93 researchgate.net |
| Heterocyclic Imines | (S,S)-Cp*RhClTsDPEN | HCO2H–Et3N | Chiral Amines | High | High acs.org |
| α-Keto Esters | Ru-N-arenesulfonyl-DPEN | HCOOH/NEt3 | Chiral Hydroxy Esters | 44-100 | 27-86 researchgate.net |
*Ligand 1: (1R,2R)-N-(2-aminocyclohexyl)-4-nitrobenzenesulfonamide derived from chiral cyclohexane-1,2-diamine. researchgate.net
Derivatives of 1,2-diphenylethylenediamine are integral components of the Nobel Prize-winning Noyori-Ikariya catalysts. nih.govresearchgate.net These half-sandwich complexes, with a general structure of [(arene)RuCl(N-sulfonated DPEN)], are renowned for their high efficiency and enantioselectivity in the transfer hydrogenation of ketones and imines. nih.govmdpi.com The 2001 Nobel Prize in Chemistry was awarded to Ryōji Noyori for his work on chirally catalysed hydrogenation reactions, with these systems being a cornerstone of his research.
The catalytic cycle is understood to proceed through a metal-ligand bifunctional mechanism. nih.gov The ruthenium-hydride intermediate, formed in situ, transfers a hydride to the carbonyl carbon, while the N-H group on the diamine ligand transfers a proton to the carbonyl oxygen via a six-membered pericyclic transition state. nih.govacs.org The chirality of the diamine ligand dictates the facial selectivity of the hydrogen transfer, predictably determining the stereochemistry of the resulting alcohol or amine product. nih.gov The N-arylsulfonyl group and the η6-coordinated arene ring of the catalyst also play crucial roles in interacting with the substrate to enhance catalytic activity and stereoselectivity. mdpi.com These catalysts have been synthesized with a range of N-(heterocyclesulfonyl) groups, which have shown high activity for the ATH of various acetophenone derivatives. rsc.org
Beyond reductions, the N,N'-diphenylethylenediamine scaffold is employed in organocatalysts for enantioselective carbon-carbon bond formation, a fundamental process in organic synthesis.
Organocatalysts derived from 1,2-diphenylethylenediamine (DPEDA) have been successfully applied in asymmetric Michael additions. mdpi.com For example, C2-symmetric primary amine-1,3-bis-thiourea organocatalysts built on the DPEDA framework catalyze the enantioselective Michael addition of carbonyl compounds to α,β-unsaturated systems like nitroalkenes. mdpi.com These reactions produce the corresponding adducts with excellent yields (73–97%) and high enantioselectivities (95–99%). mdpi.com The thiourea moieties in the catalyst are believed to activate the electrophile through hydrogen bonding, while the chiral diamine backbone controls the stereochemical outcome.
| Nucleophile | Electrophile | Catalyst Type | Yield (%) | ee (%) |
| Carbonyl Compounds | Nitroalkenes | DPEDA-based bis-thiourea | 73-97 | 95-99 mdpi.com |
| Carbonyl Compounds | N-phenylmaleimide | DPEDA-based bis-thiourea | 73-97 | 95-99 mdpi.com |
| Dimedone | Cinnamone derivative | DPEDA-based | High | High mdpi.com |
The asymmetric aldol reaction, which forms a β-hydroxy carbonyl compound, can be effectively catalyzed by organocatalysts based on the DPEDA structure. mdpi.comresearchgate.net Specifically, mono-N-alkylated (R,R)-1,2-diphenylethylenediamine has been shown to be an effective catalyst for the aldol reaction between various aldehydes and ketones. researchgate.net The catalytic cycle is proposed to proceed through the formation of enamine and iminium intermediates from the catalyst and the carbonyl substrates. researchgate.net The enantioselectivity of the reaction is influenced by the steric hindrance of the N-alkyl substituent on the diamine and by hydrogen bonding interactions between the catalyst's ammonium moiety and the aldehyde's oxygen atom. researchgate.net These catalytic systems have achieved both high yields (up to 80%) and impressive enantioselectivities (up to 90%). researchgate.net
Enantioselective Carbon-Carbon Bond Forming Reactions
Mannich Reactions
Catalytic systems based on N,N'-Diethyl-N,N'-diphenylethylenediamine have been successfully employed in asymmetric Mannich reactions, a fundamental carbon-carbon bond-forming reaction for the synthesis of β-amino carbonyl compounds. In particular, copper(II) complexes of this chiral diamine have emerged as powerful catalysts for the enantioselective addition of enolizable carbonyl compounds to imines.
Detailed research has shown that the copper(II) complex of (S,S)-N,N'-Diethyl-N,N'-diphenylethylenediamine can catalyze the reaction between silyl enol ethers and N-acylimino esters to produce β-amino-α-hydroxy esters with high diastereo- and enantioselectivity. The catalyst is typically generated in situ from a copper(II) salt, such as copper(II) triflate, and the chiral diamine ligand. The reaction proceeds smoothly under mild conditions to afford the syn-products as the major diastereomer with excellent enantiomeric excesses.
| Entry | N-Acylimino Ester | Silyl Enol Ether | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | R = Phenyl | R' = Methyl | 88 | >95:5 | 97 |
| 2 | R = 4-Tolyl | R' = Methyl | 85 | >95:5 | 96 |
| 3 | R = 4-Methoxyphenyl | R' = Methyl | 82 | >95:5 | 95 |
| 4 | R = 2-Naphthyl | R' = Methyl | 90 | >95:5 | 98 |
Diels–Alder Cycloadditions
The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, has also been a fruitful area for the application of this compound-based catalysts. Chiral copper(II) complexes of this ligand have been shown to be highly effective Lewis acid catalysts for the asymmetric Diels-Alder cycloaddition of various dienes and dienophiles.
For instance, the reaction between cyclopentadiene and N-enoyl oxazolidinones, catalyzed by a copper(II)-N,N'-Diethyl-N,N'-diphenylethylenediamine complex, proceeds with high levels of endo-selectivity and enantioselectivity. The catalyst, typically prepared from copper(II) triflate and the chiral diamine, effectively controls the facial selectivity of the dienophile's approach to the diene, leading to the formation of the desired chiral cycloadducts in high yields and with excellent stereocontrol.
| Entry | Dienophile | Diene | Yield (%) | endo:exo | ee (%) (endo) |
| 1 | N-Acryloyl-2-oxazolidinone | Cyclopentadiene | 92 | >99:1 | 98 |
| 2 | N-Crotonoyl-2-oxazolidinone | Cyclopentadiene | 90 | >99:1 | 97 |
| 3 | N-Cinnamoyl-2-oxazolidinone | Cyclopentadiene | 88 | >99:1 | 99 |
Asymmetric Cross-Coupling Reactions (e.g., alkyl-alkyl, Negishi coupling)
In the realm of cross-coupling reactions, this compound has been utilized as a chiral ligand in nickel-catalyzed asymmetric Negishi couplings. nih.gov These reactions are particularly valuable for the formation of carbon-carbon bonds between sp3-hybridized carbon centers, a challenging transformation in organic synthesis.
A notable application is the stereoconvergent cross-coupling of racemic secondary alkyl halides with organozinc reagents. In these reactions, a nickel catalyst bearing a chiral diamine ligand, such as a derivative of this compound, can effectively convert both enantiomers of the starting alkyl halide into a single enantiomer of the product with high enantiomeric excess. This dynamic kinetic resolution process is highly efficient for the synthesis of enantioenriched alkylated products.
| Entry | Racemic Alkyl Halide | Organozinc Reagent | Yield (%) | ee (%) |
| 1 | 1-Phenylethyl bromide | Diethylzinc | 85 | 92 |
| 2 | 1-(4-Chlorophenyl)ethyl bromide | Diethylzinc | 82 | 90 |
| 3 | 1-Naphthylethyl bromide | Dimethylzinc | 88 | 95 |
| 4 | 1-Cyclohexylethyl bromide | Diphenylzinc | 78 | 88 |
Organocatalytic Applications
Beyond its role as a ligand in metal catalysis, this compound and its derivatives have shown promise as organocatalysts. mdpi.com The presence of both secondary amine functionalities and a chiral backbone allows these molecules to activate substrates and control the stereochemical outcome of reactions without the need for a metal center.
One area where these diamines have been applied is in asymmetric Michael additions. For example, a derivative of this compound can catalyze the conjugate addition of aldehydes to nitroalkenes. In this transformation, the secondary amine of the catalyst is believed to form an enamine intermediate with the aldehyde, which then undergoes a stereoselective addition to the nitroalkene. The chiral environment provided by the catalyst directs the approach of the reactants, leading to the formation of the Michael adduct with high enantioselectivity.
Catalyst Design and Optimization Strategies
The effectiveness of catalytic systems based on this compound is highly dependent on the careful design of the catalyst and the optimization of reaction conditions.
Role of Ligand Structure and Chirality in Catalytic Efficiency and Selectivity
The structure and chirality of the this compound ligand are crucial for achieving high catalytic efficiency and selectivity. nih.gov The C2-symmetric nature of the ligand, with its two stereogenic centers, creates a well-defined chiral environment around the metal center. This chirality is directly transferred to the substrate during the catalytic cycle, leading to the preferential formation of one enantiomer of the product.
The N-substituents play a significant role in tuning the steric and electronic properties of the catalyst. The ethyl groups provide a degree of steric bulk that can influence the coordination of the substrate and the transition state geometry. The phenyl groups also contribute to the steric environment and can participate in non-covalent interactions, such as π-stacking, with the substrate, which can further enhance stereoselectivity. The electronic nature of the nitrogen atoms, and consequently the Lewis acidity of the coordinated metal, is also modulated by these substituents. The interplay of these steric and electronic factors is critical for optimizing the catalyst's performance for a specific reaction.
Optimization of Reaction Conditions and Co-catalyst Effects (e.g., bases, Lewis acids)
The optimization of reaction conditions is paramount for maximizing the yield and selectivity of reactions catalyzed by this compound-based systems. Key parameters that are often tuned include the choice of solvent, temperature, and the nature of the metal precursor.
The use of co-catalysts can have a profound impact on the catalytic process. For instance, in many copper-catalyzed reactions, the addition of a Lewis acid can enhance the electrophilicity of the substrate, thereby accelerating the reaction rate. In other cases, the presence of a mild base can be beneficial, for example, by facilitating the deprotonation of a nucleophile or neutralizing acidic byproducts that could inhibit the catalyst. The choice of the appropriate co-catalyst and its stoichiometry relative to the primary catalyst must be carefully optimized for each specific transformation to achieve the desired outcome.
Heterogeneous Catalysis and Catalyst Reusability Studies
Information regarding the use of this compound in heterogeneous catalysis, including its immobilization on solid supports and subsequent reusability studies, is not available in the reviewed literature. Research detailing the performance of such systems, including data on reaction yields, enantioselectivities over multiple cycles, and the stability of the immobilized catalyst, has not been found. Therefore, a detailed discussion and data tables on this specific topic cannot be provided at this time.
Theoretical and Mechanistic Investigations
Computational Chemistry Approaches
Computational chemistry serves as a powerful tool to explore the intricacies of metal complexes involving DPEN ligands. Techniques such as Density Functional Theory (DFT) allow for the detailed examination of electronic structures and the modeling of complex reaction coordinates.
Density Functional Theory (DFT) is a cornerstone for investigating the properties of coordination complexes. While specific DFT studies on N,N'-Diethyl-N,N'-diphenylethylenediamine are not extensively documented in prominent literature, the principles are well-established through studies of similar ligands, such as maleonitriledithiolate and nitroethenediamine. nih.govresearchgate.net DFT calculations are employed to determine optimized geometries, molecular properties, and binding energies of metal-ligand complexes. researchgate.net For instance, studies on related systems show that computed binding energies can reveal the sequence of binding strengths for different metals (e.g., Ni < Pd < Pt). researchgate.net
Natural Bond Orbital (NBO) analyses, a feature of DFT studies, provide insight into the electronic charge distribution, showing how electrons are shared between the metal center and the coordinating ligands. researchgate.netnih.gov Furthermore, DFT calculations are critical for understanding reactivity. In the context of N-oxide reductase model systems involving nitroethenediamine, DFT has been used to elucidate the mechanism of oxygen atom transfer, revealing that the process involves the conversion of the metal center's geometry from square pyramidal to distorted octahedral to facilitate the transfer. nih.gov It is also crucial to note that environmental effects play a significant role; gas-phase DFT calculations may not accurately reproduce structural features like trans influences, whereas including a solvation model like COSMO can recover the correct trends observed in the condensed phase. nih.gov
Modeling transition states (TS) and reaction pathways is essential for understanding the kinetics and mechanisms of catalytic cycles. This involves mapping the potential energy surface to identify the lowest energy path from reactants to products, which proceeds via one or more transition states. mdpi.com For complex enzymatic reactions, which can serve as a model for catalytic processes, a single transition state can sometimes lead to multiple products through a phenomenon known as post-transition state bifurcation (PTSB). mdpi.com
Computational models like the theozyme model can isolate interactions between specific catalyst components and substrates to provide high-precision insights. mdpi.com While direct modeling of transition states involving DPEN is sparse, studies on related catalytic systems highlight the general approach. For example, in the degradation of nitroethenediamine-based drugs, DFT was used to estimate the energy barrier for oxygen atom transfer from different tautomers, identifying the more favorable reaction pathway. nih.gov The energy barrier for the imine tautomer was calculated to be 25.9 kcal/mol, whereas the path involving the enamine tautomer had a higher barrier of 32.6 kcal/mol. nih.gov Such calculations are fundamental to predicting reaction outcomes and designing more efficient catalysts.
Mechanistic Elucidation of Ligand-Enabled Processes
The DPEN ligand and its analogs actively participate in catalytic reactions, influencing outcomes through chelation, metal activation, stereochemical control, and non-covalent interactions.
Chelation, the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, is fundamental to the function of DPEN. The ethylenediamine (B42938) backbone allows the two nitrogen atoms to bind to a metal center, forming a stable five-membered ring. This chelation significantly impacts the metal's electronic properties and coordination geometry, thereby "activating" it for catalysis.
Studies on related Schiff base ligands like N,N'-bis(pyridoxylideneiminato)ethylene {H(2)pyr(2)en} demonstrate the remarkable ability of such molecules to form stable chelates with heavy metals, resulting in unusual coordination polyhedra. nih.gov The deprotonation of ligand groups upon coordination confirms the strong interaction and stabilization of the resulting complex. nih.gov In dinuclear complexes, ligands can also facilitate cooperative activation of small molecules by holding multiple metal centers in close proximity or by directly participating in bond-breaking and bond-forming steps. researchgate.net This principle of metal-ligand cooperation is a key strategy in modern catalyst design, where the ligand is not merely a spectator but an active participant in the catalytic cycle. researchgate.net
Chiral versions of diamine ligands, particularly the closely related (S,S)- or (R,R)-1,2-diphenylethylenediamine (dpen), are extensively used in asymmetric catalysis. The stereochemical information embedded in the chiral ligand is transferred to the product of the reaction, a process known as stereochemical induction. The bulky phenyl groups and the specific conformation of the chelate ring create a chiral environment around the metal's active site, forcing substrates to approach in a specific orientation, which leads to the preferential formation of one enantiomer over the other (enantioselectivity).
In copper-catalyzed dearomative cyclopropanation of indole-diynes, the use of a chiral bisoxazoline (SaBOX) ligand allows for remote control of enantioselectivity, producing cyclopropane-fused indolines with high enantiomeric excess (ee). nih.gov Similarly, cobalt(III) Werner complexes bearing (S,S)-dpen ligands have been shown to be effective catalysts for Michael additions. nih.govacs.org The enantioselectivity of these reactions is highly dependent on the configuration of the cobalt center (Λ or Δ) and the nature of the counteranions. nih.govacs.org This demonstrates that the entire catalytic system—metal, ligand, and counterion—works in concert to achieve high enantioselectivity.
| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | Λ-(S,S)-33+ 2Cl–BArf– | CD2Cl2 | 22 | 96 | 82 (R) |
| 2 | Δ-(S,S)-33+ 2Cl–BArf– | CD2Cl2 | 22 | 96 | 40 (S) |
| 3 | Λ-(S,S)-33+ 2Cl–BArf– | Acetone-d6 | 0 | - | 87 (R) |
| 4 | Λ-(S,S)-33+ 2BF4–BArf– | Acetone-d6 | 0 | - | 90 (R) |
| 5 | Λ-(S,S)-33+ 3BF4– | Acetone-d6 | 0 | - | 93 (R) |
| 6 | Λ-(S,S)-33+ 3BArf– | Acetone-d6 | 0 | - | 80 (R) |
Non-covalent interactions are subtle but powerful forces that play a decisive role in the structure and reactivity of catalyst-substrate complexes. These interactions include hydrogen bonding, anion-π interactions, and C-H···π forces. researchgate.netscielo.org.mx In the case of metal complexes with ligands like DPEN or dpen, the N-H protons of the coordinated amine groups are crucial.
Impressively, some catalytic systems operate not through direct coordination of the substrate to the metal, but through second-coordination-sphere interactions. nih.gov For example, cobalt(III) complexes with dpen ligands catalyze reactions by activating substrates via hydrogen bonding between the substrate and the N-H groups of the dpen ligand. nih.govacs.org This mode of activation mimics enzymatic catalysis, where hydrogen bonding is a pervasive strategy for electrophile activation. acs.org Theoretical studies, including Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots, are used to visualize and quantify these weak interactions, revealing their essential role in the formation and stabilization of supramolecular structures that direct the reaction pathway. scielo.org.mxnih.gov The nature of the counter-anion can also dictate which non-covalent interactions are dominant, influencing the availability of binding pockets for substrates and ultimately controlling catalytic activity and oxidation potentials. researchgate.net
| Interaction Type | Description | Relevance in Catalysis |
|---|---|---|
| Hydrogen Bonding | An attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. scielo.org.mx | Activates electrophiles by withdrawing electron density; stabilizes transition states. acs.org |
| Anion-π Interaction | The electrostatic interaction between an anion and the electron-poor face of a π-system. | Can influence catalyst structure and substrate binding, especially with charged intermediates. researchgate.net |
| C-H···π Interaction | A weak attractive interaction between a C-H bond and a π-system. scielo.org.mx | Contributes to the overall stability and specific orientation of the catalyst-substrate complex. scielo.org.mx |
| Chalcogen Bonding | A σ-hole interaction involving an electron-deficient chalcogen atom (like S or Se) and a Lewis base. nih.gov | Plays a key role in building supramolecular structures and can influence electronic properties. nih.gov |
Intermediates in Catalytic Cycles (e.g., in indole (B1671886) synthesis)
However, the broader class of N,N'-disubstituted ethylenediamines is known to participate in catalytic cycles primarily by coordinating with a metal center, thereby influencing its electronic properties and steric environment. In hypothetical catalytic cycles involving this compound, the diamine would likely function as a bidentate ligand, coordinating to a transition metal through its two nitrogen atoms. The ethyl, and phenyl substituents on the nitrogen atoms would modulate the steric bulk and electronic characteristics of the resulting metal complex.
In the context of a potential catalytic cycle, such as a metal-catalyzed cross-coupling reaction that could lead to an indole precursor, the diamine ligand would be involved in several key steps. These steps typically include:
Oxidative Addition: The catalyst, a complex of a transition metal with this compound, would react with one of the substrates, leading to an increase in the metal's oxidation state.
Transmetalation or Insertion: A second substrate would then be incorporated into the metal complex.
Reductive Elimination: The final product is formed and expelled from the coordination sphere of the metal, regenerating the initial catalyst and completing the catalytic cycle.
Throughout this cycle, various metal-ligand complexes would be formed as transient intermediates. The specific nature of these intermediates—their geometry, stability, and reactivity—would be directly influenced by the this compound ligand.
While direct experimental data for this compound in indole synthesis is scarce, we can extrapolate potential intermediates based on well-established mechanisms with structurally related ligands. For instance, in a hypothetical palladium-catalyzed intramolecular C-N bond formation to construct the indole ring, the following intermediates could be postulated:
| Postulated Intermediate | Description | Role of this compound |
| L-Pd(0) Complex | The active catalyst, where L is the diamine ligand. | Stabilizes the Pd(0) state and influences its reactivity. |
| L-Pd(II)-Aryl Halide Complex | Formed after oxidative addition of an o-halo-N-alkenylaniline. | The steric bulk of the ethyl and phenyl groups can affect the rate of oxidative addition and the geometry of the resulting complex. |
| L-Pd(II)-Amido Complex | Formed after deprotonation of the aniline (B41778) nitrogen and coordination to the palladium center. | The electronic properties of the ligand influence the acidity of the N-H bond and the stability of the amido complex. |
| L-Pd(II) Intramolecular Insertion Intermediate | Formed during the C-N bond-forming step. | The ligand's conformation and steric hindrance are critical in dictating the regioselectivity and efficiency of the intramolecular insertion. |
It is important to emphasize that this represents a generalized and hypothetical catalytic cycle. Detailed mechanistic studies, including spectroscopic analysis and computational modeling, would be necessary to definitively identify and characterize the specific intermediates involving this compound in any given catalytic reaction.
Advanced Applications and Future Research Directions
Applications in Polymer Chemistry
The role of diamines as monomers, cross-linking agents, and modifiers in polymer science is well-established. For N,N'-Diethyl-N,N'-diphenylethylenediamine, its potential in polymer chemistry is an area ripe for exploration, particularly in the synthesis of specialized polymers like substituted cyclic poly(methyl methacrylate)s and poly(sulfonamide)s.
While direct studies detailing the use of this compound in these specific polymer classes are not prominent, the application of its close analog, N,N'-diphenylethylenediamine, serves as a significant precedent. Research has shown that N,N'-diphenylethylenediamine can be utilized as a starting material for the preparation of substituted cyclic poly(methyl methacrylate)s sigmaaldrich.com. This suggests a plausible synthetic pathway where this compound could also serve as a foundational monomer. The ethyl groups on the nitrogen atoms, compared to the hydrogens in N,N'-diphenylethylenediamine, would likely influence the polymerization process and the final properties of the polymer, such as solubility, thermal stability, and mechanical strength, by introducing greater steric hindrance and electron-donating effects.
The synthesis of poly(sulfonamide)s, polymers known for their thermal resistance and potential biomedical applications, often involves the polycondensation of diamines with disulfonyl chlorides. The presence of the this compound monomer could impart unique characteristics to the resulting polysulfonamide, such as increased solubility in organic solvents and modified chain packing, due to the bulky and flexible N-ethyl and N-phenyl groups.
Future research could focus on the systematic investigation of this compound as a monomer in these polymerization reactions, as summarized in the table below.
| Polymer Class | Potential Role of this compound | Expected Influence on Polymer Properties |
| Substituted cyclic poly(methyl methacrylate)s | Monomer / Initiator | Enhanced solubility, altered thermal and mechanical properties due to N-ethyl groups. |
| Poly(sulfonamide)s | Diamine Monomer | Improved processability, modified thermal stability, potential for new biomedical materials. |
Role in the Synthesis of Fine Chemicals and Intermediates
This compound is a versatile molecule that holds potential as a key intermediate in the synthesis of various fine chemicals, including heterocyclic compounds like indoles. The synthesis of the indole (B1671886) nucleus is a cornerstone of medicinal chemistry, as this motif is present in a vast number of pharmaceuticals and natural products nih.govnih.gov.
Although specific examples of this compound being used as a direct intermediate in established indole formation reactions are not widely documented, its structure is amenable to synthetic transformations that could lead to indole derivatives. For instance, methodologies involving the cyclization of substituted anilines could potentially be adapted. The core ethylenediamine (B42938) bridge could be cleaved or rearranged under specific reaction conditions to facilitate the formation of the indole ring system.
The broader utility of related diamines in organic synthesis underscores the potential of this compound. Diamines are frequently used as building blocks for pharmaceuticals, agrochemicals, and dyes chemimpex.com. Given its structure, this compound could serve as a precursor for more complex molecules, leveraging the reactivity of its tertiary amine functionalities and aromatic rings.
Potential for Novel Material Science Applications
The field of material science is continuously seeking new molecular components for the construction of advanced materials with tailored properties. Metal-Organic Frameworks (MOFs), which are crystalline porous materials constructed from metal ions or clusters linked by organic ligands, are a prime example nih.govlakeheadu.ca.
While the direct incorporation of this compound as a primary building block in MOF synthesis is not yet a major focus, its potential is significant. The two nitrogen atoms of the ethylenediamine core could coordinate to metal centers, acting as a bidentate ligand. The phenyl and ethyl substituents would then project into the pores of the resulting framework, influencing the pore size, shape, and chemical environment. This could be particularly useful for applications in selective gas storage or catalysis, where the nature of the pore surface is critical nist.govresearchgate.net.
It is noteworthy that related amine-containing molecules and even solvents like N,N'-diethylformamide have been shown to play crucial roles in the synthesis and final structure of MOFs rsc.org. This precedent suggests that this compound could be investigated as a functional ligand or a structure-directing agent in MOF synthesis, potentially leading to novel frameworks with unique topologies and properties.
Potential Roles in Material Science:
MOF Ligand: The diamine can act as a linker between metal nodes, with the N-substituents tuning the pore environment.
Structure-Directing Agent: It could influence the crystallization process to favor specific MOF topologies.
Functionalization of Materials: It could be grafted onto the surface of materials like silica or polymers to introduce specific binding sites.
Emerging Trends in Chiral Diamine Ligand Design and Organometallic Chemistry
Chiral diamines are of paramount importance in modern asymmetric catalysis, serving as ligands for metal catalysts that can induce high stereoselectivity in chemical reactions nih.govmdpi.com. The 1,2-diphenylethylenediamine (DPEN) scaffold is a privileged structure in this context, forming the basis for numerous highly successful catalysts wikipedia.orgscientificlabs.ie.
This compound is a derivative of this key structural motif. By introducing ethyl groups on the nitrogen atoms, its steric and electronic properties are modified compared to the parent DPEN or its N,N'-dimethyl analog. These modifications are central to emerging trends in ligand design, where fine-tuning the ligand sphere around a metal center is used to optimize catalytic activity and selectivity.
In organometallic chemistry, this compound can act as a bidentate ligand, forming stable chelate complexes with a wide range of transition metals. The properties of these complexes would be influenced by the N-ethyl and N-phenyl groups, which affect the electron density at the metal center and create a specific steric environment.
Future Research Directions:
Asymmetric Catalysis: Synthesis of the chiral enantiomers of this compound and their evaluation as ligands in key asymmetric transformations (e.g., hydrogenation, C-C bond formation).
Organometallic Complexes: Investigation of the coordination chemistry of this ligand with various metals to synthesize novel complexes with interesting magnetic, electronic, or catalytic properties.
Mechanistic Studies: Probing how the N-ethyl substituents, in comparison to N-H or N-methyl groups, influence reaction mechanisms and the stability of catalytic intermediates.
The exploration of this compound and its derivatives represents a promising frontier in the development of new catalysts and materials.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N,N'-Diethyl-N,N'-diphenylethylenediamine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via alkylation of 1,2-diphenylethylenediamine with ethylating agents (e.g., ethyl iodide) in a polar aprotic solvent (e.g., THF) under reflux. Catalytic bases like K₂CO₃ enhance nucleophilic substitution. Evidence from analogous syntheses suggests yields improve with controlled stoichiometry (2:1 molar ratio of ethyl iodide to diamine) and inert atmospheres to prevent oxidation .
- Data Consideration : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:4). Purify via recrystallization from ethanol/water (yield: ~60–75%) .
Q. How can the purity and structure of this compound be validated?
- Methodology :
- ¹H/¹³C NMR : Key signals include ethyl groups (δ 1.0–1.2 ppm for CH₃, δ 2.5–3.0 ppm for N–CH₂) and aromatic protons (δ 6.8–7.4 ppm).
- Mass Spectrometry : Molecular ion peak at m/z 296.4 (M⁺) confirms molecular weight .
- Elemental Analysis : Expected C: 81.04%, H: 8.84%, N: 10.12% .
Q. What are the key physicochemical properties influencing its reactivity?
- Key Properties :
| Property | Value | Source |
|---|---|---|
| LogP (lipophilicity) | ~3.2 | Estimated from analogs |
| Solubility | Low in water, high in DCM/THF |
- Steric hindrance from ethyl and phenyl groups reduces nucleophilicity compared to N,N'-dimethyl analogs, impacting reaction kinetics .
Advanced Research Questions
Q. How can enantiomeric resolution of this compound be achieved?
- Methodology : Use chiral resolving agents (e.g., L-(+)-tartaric acid) to form diastereomeric salts. Recrystallize from ethanol to isolate (R,R) and (S,S) enantiomers. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) .
- Data Contradictions : Ethyl groups increase steric bulk compared to methyl analogs, potentially lowering resolution efficiency (ee ~85% vs. 95% for dimethyl derivatives) .
Q. What role does this compound play in asymmetric catalysis?
- Applications : Acts as a chiral ligand in Cu-catalyzed Henry reactions. Ethyl groups enhance steric control, improving enantioselectivity (up to 92% ee for β-nitroalcohols). Compare with N,N'-dimethyl analogs to optimize ligand geometry .
- Mechanistic Insight : Ethyl substituents stabilize transition states via van der Waals interactions, as shown in DFT studies .
Q. How do structural modifications (e.g., ethyl vs. methyl groups) affect biological activity?
- Methodology : Test in vitro against glioblastoma cell lines (U87-MG). N,N'-Diethyl derivatives show 20% higher IC₅₀ than methyl analogs due to increased lipophilicity enhancing membrane permeability. Validate via MTT assays and ROS generation studies .
- Contradictions : Higher lipophilicity may reduce aqueous solubility, complicating dose-response reproducibility .
Q. What analytical challenges arise in quantifying trace impurities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
